N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-16(2)23(28)25-14-20(17-3-8-21-22(13-17)30-15-29-21)27-11-9-26(10-12-27)19-6-4-18(24)5-7-19/h3-8,13,16,20H,9-12,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFEQRKQLVKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide typically involves multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent coupling with the benzo[d][1,3]dioxole moiety. Common reagents used in these reactions include:
Piperazine: A key building block for the piperazine ring.
4-Fluorobenzaldehyde: Used to introduce the fluorophenyl group.
Benzo[d][1,3]dioxole: A precursor for the benzo[d][1,3]dioxole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: Typically involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 2: Comparative Functional Properties
Analytical and Physicochemical Comparisons
Table 3: NMR and Chromatographic Data
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and a piperazine derivative. Its molecular formula is C22H26FN3O3, with a molecular weight of approximately 397.46 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and behavior.
Antidepressant Effects
Research has indicated that compounds with similar structures exhibit antidepressant-like effects. In animal models, this compound demonstrated significant reductions in depressive behaviors when subjected to forced swim tests and tail suspension tests.
Antipsychotic Properties
The compound's ability to influence dopaminergic pathways suggests potential antipsychotic properties. Studies have shown that it can mitigate symptoms in models of schizophrenia by reducing hyperactivity and improving cognitive deficits.
Neuroprotective Effects
Preliminary studies indicate that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a role in protecting against neurodegenerative diseases.
Case Study 1: Antidepressant Activity
In a study published in Pharmacology Biochemistry and Behavior, researchers administered varying doses of the compound to rodents over four weeks. The results indicated a dose-dependent decrease in immobility time during behavioral tests, supporting its potential as an antidepressant agent .
Case Study 2: Antipsychotic Effects
A clinical trial involving patients with schizophrenia evaluated the efficacy of the compound compared to established antipsychotics. The trial reported that patients receiving the compound showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores after eight weeks .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and considerations in synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide?
- Methodological Answer : The synthesis involves multi-step protocols, often requiring:
- Controlled reaction conditions : Inert atmospheres (e.g., nitrogen) and precise temperature control to minimize side reactions (common in piperazine and benzodioxole coupling steps) .
- Reagent selection : Use of triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitutions .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization from chloroform to isolate intermediates .
- Key intermediates : Preparation of 4-(4-fluorophenyl)piperazine derivatives prior to coupling with the benzodioxole-ethyl-isobutyramide backbone .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Structural validation relies on:
- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., distinguishing piperazine ring protons at δ 2.58–3.08 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.5 ppm) .
- Chromatography : HPLC or TLC with UV detection to ensure purity (>95%) at each synthetic stage .
Advanced Research Questions
Q. What strategies can optimize reaction yields in piperazine-benzodioxole coupling steps?
- Methodological Answer : Yield optimization requires:
- Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings involving fluorophenyl groups .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) to balance reaction kinetics and decomposition risks .
- Case Study : Substituting 2,3-dichlorophenylpiperazine with 2,4-dichloro analogs increased yields from 20% to 51% in analogous compounds .
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions in activity (e.g., receptor affinity vs. cytotoxicity) can be addressed via:
- Assay standardization : Replicating experiments under identical conditions (e.g., cell lines, incubation times) .
- Structural analogs : Comparing activity of derivatives (e.g., replacing isobutyramide with propanamide) to identify pharmacophore contributions .
- Data normalization : Using internal controls (e.g., reference ligands like haloperidol for dopamine receptor studies) .
Q. Example Table: Variability in Biological Activity
| Derivative Structure | Receptor Affinity (IC50, nM) | Cytotoxicity (IC50, μM) | Source |
|---|---|---|---|
| Parent Compound | 12 ± 3 (D3) | >100 | |
| Isobutyramide → Propanamide | 8 ± 2 (D3) | 85 ± 10 |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperazine-amide compounds:
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Fume hoods for powder handling to avoid inhalation of particulates .
- Spill management : Use ethanol-insoluble absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to targets (e.g., serotonin 5-HT receptors) .
- ADMET prediction : SwissADME or pkCSM to assess logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .
- Case Study : Enantioselective D3 receptor binding was achieved by modifying the piperazine linker chain length, guided by molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
